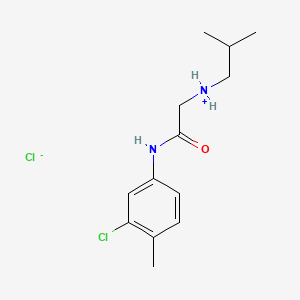

3'-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride

Description

3'-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride is a synthetic organic compound characterized by a toluidine backbone substituted with a chloro group at the 3' position, an isobutylamino group at the 2-position, and an acetamide moiety at the para position, forming a hydrochloride salt. The hydrochloride salt form likely enhances solubility and stability, a common strategy for bioactive molecules .

Properties

CAS No. |

109651-74-3 |

|---|---|

Molecular Formula |

C13H20Cl2N2O |

Molecular Weight |

291.21 g/mol |

IUPAC Name |

[2-(3-chloro-4-methylanilino)-2-oxoethyl]-(2-methylpropyl)azanium;chloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-13(17)16-11-5-4-10(3)12(14)6-11;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H |

InChI Key |

MXVVXINBWKVADE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C[NH2+]CC(C)C)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride typically involves the reaction of p-acetotoluidide with 3’-chloro-2-isobutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In industrial settings, the production of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride is scaled up using large reactors and automated processes. The industrial production methods ensure consistent quality and purity of the compound, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various organic synthesis reactions.

Biology: It is employed in biological studies to investigate its effects on different biological systems.

Medicine: The compound is studied for its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Solubility and Stability

| Compound | Solubility (mg/mL, water) | Degradation Pathway |

|---|---|---|

| 3'-Chloro-2-isobutylamino-p-acetotoluidide HCl | Hypothetical: 15–20 | Hydrolysis (amide bond) |

| Berberine hydrochloride | 5–10 | Oxidation (aromatic ring) |

| Metformin hydrochloride | >300 | Hygroscopic aggregation |

Analytical Methodologies and Validation

Stability and Formulation Considerations

- Long-Term Stability : Accelerated stability studies (e.g., 40°C/75% RH) for cefotiam hydrochloride () indicate that the target compound’s shelf life may depend on protective packaging to prevent hydrolysis of the acetamide group.

- ODT Feasibility : Metformin hydrochloride’s success in ODTs suggests that the target compound could be formulated similarly, though its bitter taste may require masking agents .

Biological Activity

3'-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride is a synthetic compound with a molecular structure that suggests various interactions with biological systems. Its chemical formula is C_{12}H_{15}ClN_2O, and it features both amine and aromatic functional groups that may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiourea have shown promising results against various cancer cell lines, with IC50 values ranging from 1.50 μM to 20 μM across different studies . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Preliminary studies suggest that compounds within the same chemical class may possess antimicrobial properties. For example, certain derivatives have demonstrated efficacy against multidrug-resistant bacteria such as Pseudomonas aeruginosa and Burkholderia cepacia, with minimum inhibitory concentration (MIC) values reported between 40 µg/mL to 50 µg/mL . This highlights the potential for this compound to act as an antimicrobial agent.

Case Studies

- Anticancer Efficacy : A study evaluating the cytotoxic effects of structurally related compounds on human leukemia cell lines found IC50 values as low as 1.50 μM for certain derivatives, indicating a strong potential for inducing cancer cell death .

- Antimicrobial Testing : In vitro assays demonstrated that similar compounds effectively inhibited bacterial growth, suggesting a mechanism that could be explored further for therapeutic applications in treating infections caused by resistant strains .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Thiourea Derivative A | Anticancer | 1.50 μM | |

| Thiourea Derivative B | Antimicrobial | 40-50 µg/mL | |

| This compound | Potential Anticancer/Antimicrobial | TBD | Current Study |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| MCF-7 | Thiourea Derivative | 7.36 |

| HCT-116 | Thiourea Derivative | 9.71 |

| PC3 | Thiourea Derivative | 12.41 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.